N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
“N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle . The compound also includes a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The molecule also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the quinoline ring, and the attachment of the sulfonamide group. Furan can be synthesized from 1,4-diketones via the Paal-Knorr synthesis . The quinoline ring can be synthesized through several methods, including the Skraup synthesis, the Doebner-Miller reaction, or the Camps cyclization . The sulfonamide group can be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and rings. The furan ring is a five-membered aromatic heterocycle, the quinoline is a fused ring system containing a benzene ring joined to a pyridine ring, and the sulfonamide group features a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, can undergo electrophilic aromatic substitution reactions . The quinoline ring, being an aromatic system, can also undergo electrophilic aromatic substitution reactions . The sulfonamide group can participate in substitution reactions, and under certain conditions, can be hydrolyzed to yield a sulfonic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the degree of conjugation in the molecule, and the overall shape and size of the molecule .Scientific Research Applications
Synthesis and Chemical Properties
This compound is involved in the synthesis of diverse heterocyclic structures, which are crucial in medicinal chemistry and materials science. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involves the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by subsequent reactions to achieve various electrophilic and nucleophilic substitution reactions showcasing the compound's versatility in synthetic chemistry (El’chaninov & Aleksandrov, 2017).
Antimicrobial and Antitubercular Applications
Research has demonstrated the antimicrobial potential of quinoline derivatives, highlighting their use in combatting bacterial infections. Synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have shown significant antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (2019). Additionally, novel furan coupled quinoline diamide hybrid scaffolds have shown potent antitubercular activity, suggesting their application in tuberculosis drug development (Rajpurohit et al., 2019).
Anticancer Research
The compound's structural motifs are found in molecules evaluated for anticancer activities. N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, containing similar structural features, have been synthesized and assessed for their efficacy against various human tumor cell lines, showing promising anticancer properties (Żołnowska et al., 2018).
Electrocatalysis and Sensing Applications
The compound's derivatives have been studied for their electrochemical properties, indicating their potential in developing electrocatalytic and sensing applications. For instance, the voltammetric study of 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a compound with a similar structure, has shown promising results in electroanalytical applications, suggesting the potential for developing new sensors (Abelairas et al., 1994).
Future Directions
The future directions for research on this compound could be quite broad, given its complex structure and the potential for various biological activities. Potential areas of interest could include exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-7-8-16(2)21(13-15)29(26,27)23-18-10-9-17-5-3-11-24(19(17)14-18)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJMFTRKYSQCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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